

# Tiplimotide: A Discontinued Investigational Treatment for Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025



San Diego, CA - **Tiplimotide** (formerly known as NBI-5788) was an investigational drug that underwent clinical development for the treatment of relapsing-remitting multiple sclerosis (MS). Developed by Neurocrine Biosciences, **Tiplimotide**'s journey was halted after a Phase II clinical trial failed to demonstrate the required efficacy to warrant further investigation. This guide provides a comparative overview of **Tiplimotide**, its proposed mechanism of action, the available clinical trial data, and its safety profile in the context of other established treatments for multiple sclerosis.

### **Mechanism of Action**

**Tiplimotide** was designed as an altered peptide ligand of myelin basic protein (MBP). The therapeutic hypothesis was that by introducing a modified version of an MBP fragment, the immune system could be modulated to reduce its attack on the myelin sheath that protects nerve fibers. Specifically, research indicated that **Tiplimotide** aimed to induce a shift in the immune response from a pro-inflammatory T-helper 1 (Th1) phenotype to an anti-inflammatory T-helper 2 (Th2) phenotype. This was expected to decrease the inflammation in the central nervous system that is characteristic of multiple sclerosis.[1]

Below is a diagram illustrating the proposed signaling pathway for **Tiplimotide**.





Click to download full resolution via product page

Figure 1: Proposed Mechanism of Action of Tiplimotide.

#### **Clinical Trial Results and Discontinuation**

**Tiplimotide** was evaluated in a Phase II, randomized, double-blind, placebo-controlled clinical trial (NCT00079495) involving approximately 150 patients with relapsing multiple sclerosis.[2] [3] The primary endpoint of the study was the reduction in the number of gadolinium-enhancing (Gd-enhancing) lesions on cranial magnetic resonance imaging (MRI) scans, a key indicator of active inflammation in the brain.

Despite showing a favorable safety profile, the trial did not meet its primary efficacy endpoint.[4] [5] **Tiplimotide** failed to demonstrate a statistically significant reduction in the number of Gdenhancing lesions compared to placebo.[4] Consequently, Neurocrine Biosciences discontinued the development of **Tiplimotide** for multiple sclerosis in March 2006.[4][5]

Due to the trial's failure and subsequent discontinuation of the development program, detailed quantitative efficacy data from the Phase II study were not widely published in peer-reviewed literature.

## **Safety Profile**

Throughout its clinical development, **Tiplimotide** was reported to have an excellent safety profile.[5] However, without a comprehensive publication of the Phase II trial results, a detailed breakdown of the incidence of specific adverse events is not publicly available.



Comparison with Approved Multiple Sclerosis Therapies

To provide context, the following tables summarize the efficacy and safety of three established disease-modifying therapies for relapsing-remitting multiple sclerosis: Glatiramer Acetate, Interferon beta-1a, and Fingolimod. It is important to note that these are not direct comparisons with **Tiplimotide** due to the lack of published head-to-head trial data.

Table 1: Efficacy of Approved Multiple Sclerosis Therapies

| Drug Class                                          | Drug Name          | Key Efficacy Outcome                                                                                                    |
|-----------------------------------------------------|--------------------|-------------------------------------------------------------------------------------------------------------------------|
| Immunomodulator                                     | Glatiramer Acetate | Reduced annualized relapse rate by approximately 34% compared to placebo in a pivotal trial.                            |
| Interferon                                          | Interferon beta-1a | Demonstrated a significant reduction in annualized relapse rate and delayed disability progression compared to placebo. |
| Sphingosine 1-phosphate<br>(S1P) receptor modulator | Fingolimod         | Showed a 54% relative reduction in annualized relapse rate compared to placebo in a key clinical trial.                 |

Table 2: Common Adverse Events of Approved Multiple Sclerosis Therapies



| Drug Name          | Common Adverse Events                                                                                                |
|--------------------|----------------------------------------------------------------------------------------------------------------------|
| Glatiramer Acetate | Injection site reactions, flushing, chest pain, rash.                                                                |
| Interferon beta-1a | Flu-like symptoms, injection site reactions, depression, elevated liver enzymes.                                     |
| Fingolimod         | Headache, diarrhea, back pain, elevated liver enzymes, cough, bradycardia (slow heart rate) at treatment initiation. |

## **Experimental Protocols**

The Phase II clinical trial for **Tiplimotide** (NCT00079495) followed a randomized, double-blind, placebo-controlled design. Key aspects of the protocol included:

- Patient Population: Approximately 150 individuals aged 18 to 55 with a diagnosis of relapsing multiple sclerosis.
- Intervention: Subcutaneous injections of **Tiplimotide** or placebo.
- Primary Outcome Measure: The primary efficacy endpoint was the change in the total number of gadolinium-enhancing lesions on cranial MRI from baseline to the end of the study.
- Study Design: The trial included a screening phase, a baseline period, a treatment period, and a follow-up assessment.

Below is a simplified workflow of a typical Phase II clinical trial for a multiple sclerosis drug, similar to the one conducted for **Tiplimotide**.





Click to download full resolution via product page

Figure 2: Simplified Clinical Trial Workflow.



### Conclusion

**Tiplimotide** represented a targeted immunomodulatory approach to treating multiple sclerosis. While its proposed mechanism of action was scientifically plausible, the failure to demonstrate clinical efficacy in a Phase II trial led to the discontinuation of its development. This outcome underscores the challenges in translating preclinical concepts into effective therapies for complex autoimmune diseases like multiple sclerosis. The journey of **Tiplimotide** serves as an important case study in drug development, highlighting the critical need for robust efficacy signals in mid-stage clinical trials to justify advancement to larger, more definitive studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. NBI-5788, an altered MBP83-99 peptide, induces a T-helper 2-like immune response in multiple sclerosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. BioCentury Neurocrine drops NBI-5788 for MS [biocentury.com]
- 5. Neurocrine Dropping APL-MS Work After Missed Endpoint + | Bioworld | BioWorld [bioworld.com]
- To cite this document: BenchChem. [Tiplimotide: A Discontinued Investigational Treatment for Multiple Sclerosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683176#clinical-trial-results-and-safety-profile-of-tiplimotide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com